molecular formula C23H19NO5 B2918030 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(2-hydroxyphenyl)acetic acid CAS No. 1696717-50-6

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(2-hydroxyphenyl)acetic acid

Cat. No.: B2918030
CAS No.: 1696717-50-6
M. Wt: 389.407
InChI Key: XKHOSASNJXLXNK-UHFFFAOYSA-N
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Description

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(2-hydroxyphenyl)acetic acid is a complex organic compound with potential applications in various scientific fields. This compound features a fluoren-9-yl group, a hydroxyphenyl group, and a carbonyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the fluoren-9-ylmethanol as a precursor. The fluoren-9-ylmethanol undergoes a series of reactions, including esterification and amidation, to introduce the necessary functional groups. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under anhydrous conditions to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This would require the use of reactors capable of handling large volumes and maintaining precise control over reaction conditions such as temperature, pressure, and pH. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product's purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.

  • Reduction: : The carbonyl group can be reduced to form alcohols or other reduced derivatives.

  • Substitution: : The fluoren-9-yl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: : Electrophilic substitution reactions may use strong acids like sulfuric acid (H2SO4), while nucleophilic substitution reactions may use strong bases like sodium hydride (NaH).

Major Products Formed

  • Oxidation: : Quinones, hydroquinones, and other oxidized derivatives.

  • Reduction: : Alcohols, aldehydes, and other reduced derivatives.

  • Substitution: : Substituted fluoren-9-yl derivatives and various functionalized products.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Biology: : Studied for its potential biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding. In receptor binding, the compound may interact with specific receptors, triggering a biological response. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups and structural features. Similar compounds may include other fluoren-9-yl derivatives or compounds with similar hydroxyphenyl groups. the presence of both the fluoren-9-yl group and the hydroxyphenyl group in this compound sets it apart from others.

List of Similar Compounds

  • Fluoren-9-ylmethanol

  • 2-Phenylacetic acid

  • 9-Fluorenone

  • 2-Hydroxybenzoic acid (Salicylic acid)

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(2-hydroxyphenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO5/c25-20-12-6-5-11-18(20)21(22(26)27)24-23(28)29-13-19-16-9-3-1-7-14(16)15-8-2-4-10-17(15)19/h1-12,19,21,25H,13H2,(H,24,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKHOSASNJXLXNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=CC=C4O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1696717-50-6
Record name 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(2-hydroxyphenyl)acetic acid
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